molecular formula C9H12N4S B13076102 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine

4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13076102
M. Wt: 208.29 g/mol
InChI Key: XHEFMLWVPPJBAV-UHFFFAOYSA-N
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Description

4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1465123-77-6) is a chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged heterocyclic moieties: a 1H-pyrazol-3-amine and a 2-methyl-1,3-thiazole, linked by a methylene bridge. The pyrazole core is a well-documented pharmacophore known to confer a wide range of biological activities. Scientific reviews highlight that pyrazole derivatives possess numerous prominent pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities . Similarly, the thiazole ring is a versatile heterocycle frequently encountered in FDA-approved drugs and bioactive molecules. Its derivatives have demonstrated a diverse spectrum of therapeutic potentials such as antioxidant, antibacterial, antifungal, and anti-cancer effects . The presence of this moiety contributes to the compound's aromaticity and potential for diverse interactions with biological targets. This combination makes this compound a valuable building block for researchers developing novel therapeutic agents. It is particularly useful for investigating structure-activity relationships (SAR) in programs targeting central nervous system (CNS) disorders, metabolic diseases, and infectious diseases, among others. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or for biological screening. The product is supplied with detailed analytical data for verification. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H12N4S/c1-6-3-13(12-9(6)10)4-8-5-14-7(2)11-8/h3,5H,4H2,1-2H3,(H2,10,12)

InChI Key

XHEFMLWVPPJBAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CSC(=N2)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is usually synthesized from hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. For example, a substituted pyrazole precursor with an amino group at the 3-position can be prepared by:

  • Condensation of hydrazine hydrate with α,β-unsaturated carbonyl compounds or β-ketoesters.
  • Subsequent functionalization to introduce the 4-methyl substituent and amine at the 3-position.

Synthesis of the 2-methyl-1,3-thiazole Moiety

The thiazole ring is commonly prepared via cyclization of α-haloketones with thiourea or related sulfur-containing reagents. The 2-methyl substituent can be introduced by starting with appropriately substituted α-haloketones or via methylation reactions post-cyclization.

Linking Pyrazole and Thiazole Rings

The key step is the formation of the methylene bridge connecting the nitrogen at the 1-position of the pyrazole ring to the 4-position of the thiazole ring. This is typically achieved by:

  • Alkylation of the pyrazole nitrogen with 2-methylthiazol-4-yl-methyl halide (e.g., bromide or chloride) under basic conditions.
  • Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
  • Reaction temperature and stoichiometry are optimized to maximize yield and minimize side reactions.
Step Reagents/Conditions Solvent Catalyst/Base Temperature Yield Range (%)
Pyrazole ring formation Hydrazine hydrate + β-ketoester Ethanol or 1,4-dioxane None or acid catalyst Reflux, 5-7 hours 80-90
Thiazole ring synthesis α-Haloketone + thiourea Ethanol or pyridine None Room temp to reflux 75-85
Alkylation (linkage step) Pyrazole + 2-methylthiazol-4-yl-methyl bromide DMF or DMSO NaH or K2CO3 0-60 °C 65-80
  • The alkylation step is critical; the choice of base and solvent strongly affects the reaction rate and selectivity.
  • Using NaH in DMF provides efficient deprotonation of the pyrazole nitrogen, facilitating nucleophilic substitution.
  • Reaction temperature control is essential to avoid side reactions such as over-alkylation or decomposition.
  • Purification is typically performed by recrystallization or chromatography to obtain the pure compound.
  • Spectroscopic characterization (1H NMR, 13C NMR, IR, and HRMS) confirms the structure and purity of the final product.
Preparation Stage Reaction Type Key Reagents Typical Conditions Notes
Pyrazole ring synthesis Condensation Hydrazine hydrate + β-ketoester Reflux in ethanol, acid catalysis High yield, well-established
Thiazole ring synthesis Cyclization α-Haloketone + thiourea Room temp to reflux in ethanol/pyridine Efficient ring formation
Methylene linkage formation Alkylation Pyrazole + thiazol-4-yl-methyl halide NaH/K2CO3 in DMF/DMSO, 0-60 °C Critical step, optimized for yield

The preparation of 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine involves well-established heterocyclic synthesis techniques with a focus on condensation, cyclization, and substitution reactions. Optimization of reaction conditions, particularly for the alkylation step linking the two heterocycles, is crucial for achieving high yields and purity. The compound’s synthesis is supported by diverse research methodologies and is amenable to scale-up for research purposes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) at position 3 of the pyrazole ring demonstrates nucleophilic behavior. Key reactions include:

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous THF or DCM under basic conditions (triethylamine) to form amide derivatives. Example:

Compound+CH3COClCH3CONH Pyrazole Thiazole+HCl\text{Compound}+\text{CH}_3\text{COCl}\rightarrow \text{CH}_3\text{CONH Pyrazole Thiazole}+\text{HCl}

Sulfonation : Forms sulfonamide derivatives with sulfonyl chlorides like benzenesulfonyl chloride.

Alkylation and Arylation

The thiazole ring’s methyl group and pyrazole’s methylene bridge undergo alkylation. For instance:

  • Mitsunobu Reaction : Coupling with alcohols (e.g., benzyl alcohol) using DIAD/PPh₃ yields aryl-substituted analogs.

  • Reductive Amination : Reacts with aldehydes (e.g., formaldehyde) and NaBH₃CN to produce secondary amines.

Cyclization and Heterocycle Formation

The compound participates in cycloaddition and ring-forming reactions:

  • 1,3-Dipolar Cycloaddition : With nitrile oxides or diazo compounds to form fused pyrazolo-thiazole systems .

  • Pyrazole Ring Expansion : Under acidic conditions, forms imidazo[1,2-a]pyrazine derivatives .

Cross-Coupling Reactions

Catalytic coupling with aryl halides via Buchwald-Hartwig amination or Suzuki-Miyaura reactions introduces aryl/heteroaryl groups at the amine position .

Biological Activity Modulation

Structural modifications correlate with enhanced bioactivity:

DerivativeReaction TypeBiological Activity (IC₅₀)Source
N-Acetylated AcylationAnticancer (1.98 µg/mL)
Sulfonamide SulfonationAnticonvulsant (ED₅₀=25 mg/kg)
Aryl-Substituted Suzuki CouplingKinase Inhibition (≤0.1 µM)

Coordination Chemistry

The amine and thiazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes studied for catalytic or antimicrobial applications .

Condensation Reactions

Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases, which are precursors for hydrazone-based drug candidates .

This compound’s versatility in nucleophilic, coupling, and cyclization reactions makes it valuable in medicinal chemistry and materials science. For synthetic protocols, strict control of solvent polarity (e.g., DMF for polar intermediates) and temperature (0–80°C) is critical.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine demonstrate activity against various bacterial strains, including:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the presence of the thiazole structure enhances the antimicrobial efficacy of the compounds .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Thiazole derivatives are known to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. For example, studies have indicated that compounds with similar structures can significantly inhibit tumor cell proliferation and induce cell cycle arrest at the S phase .

Agricultural Applications

Fungicides and Herbicides
Due to its biological activity, this compound has potential applications as a fungicide or herbicide. Research has shown that thiazole derivatives can effectively control fungal pathogens in crops, thereby enhancing agricultural productivity. The mode of action typically involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .

Materials Science Applications

Polymer Additives
In materials science, thiazole-containing compounds are often utilized as additives in polymers to enhance thermal stability and mechanical properties. The incorporation of such compounds can improve the performance of plastics and elastomers under various environmental conditions.

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study evaluated the antimicrobial activity of several thiazole derivatives against common pathogens. The results demonstrated that compounds structurally similar to this compound exhibited promising antibacterial effects, providing a basis for further development as therapeutic agents .
  • Cancer Cell Line Testing
    Another study focused on the anticancer properties of thiazole derivatives in various cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability and induce apoptosis, highlighting their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with pyrazol-3-amine derivatives and thiazole-containing heterocycles. Key analogues include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Data
4-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine (Target) C₉H₁₂N₄S 224.28 4-methyl, (2-methylthiazol-4-yl)methyl Not explicitly reported
4-Bromo-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉BrFN₃ 270.11 4-bromo, 4-fluorobenzyl Purity: 95%, CAS: 1001757-57-8
1-[(2,4-Dichlorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₈Cl₂N₃ 245.10 2,4-dichlorobenzyl Purity: 95%
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ 173.22 3-methyl, phenyl mp: 212°C, orange color
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine C₁₇H₁₁N₅S 325.37 Pyrazolo-pyrimidine fused system Yield: 82%, synthesized via Vilsmeier–Haack reaction
Key Observations :
  • Halogenated derivatives (e.g., bromo, chloro) exhibit increased molecular weight and altered solubility, which may influence pharmacokinetics . Phenyl-substituted pyrazoles (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine) demonstrate higher melting points, suggesting stronger intermolecular interactions .

Pharmacological and Functional Insights

  • Thieno-pyrimidine hybrids show promise as kinase inhibitors due to fused aromatic systems enhancing π-π interactions .

Biological Activity

The compound 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine is a novel chemical entity that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4SC_9H_{12}N_4S. Its structure features a pyrazole ring linked to a thiazole moiety, which is known for contributing to the biological activities of many compounds.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : In a study evaluating various thiazole derivatives, it was found that certain compounds showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 18 mm to 23 mm . The presence of the thiazole ring in this compound may enhance its efficacy against these pathogens.
CompoundActivityInhibition Zone (mm)
Compound AAntibacterial20
Compound BAntifungal22
4-methyl...TBDTBD

Anticancer Activity

The anticancer potential of thiazole and pyrazole derivatives has been extensively researched. For example:

  • Cytotoxicity Studies : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays indicated that these compounds could induce apoptosis in various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Protein Kinases : Some studies suggest that thiazole derivatives can inhibit protein kinases involved in cell signaling pathways crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : The compound may promote apoptosis through the activation of caspase pathways and modulation of anti-apoptotic proteins such as Mcl-1 .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

Study 1: Antimicrobial Efficacy

A series of thiazole-pyrazole hybrids were synthesized and tested against various bacterial strains. The results indicated that modifications in the thiazole structure significantly enhanced antibacterial activity, suggesting a structure–activity relationship (SAR) that could be leveraged for drug development .

Study 2: Anticancer Properties

In a comparative study, thiazole-containing compounds exhibited higher cytotoxicity against cancer cells compared to their non-thiazole counterparts. The study emphasized the importance of substituents on the thiazole ring in enhancing biological activity .

Q & A

Basic: What are the established synthetic routes for 4-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine?

The compound can be synthesized via condensation reactions involving hydrazinium salts and appropriately substituted nitriles. For example:

  • Method 1 : Reacting 3-aryl-2-(aminomethylen)-propannitrile derivatives with hydrazinium salts in C1–C3 alcohols under reflux conditions .
  • Method 2 : Copper-catalyzed coupling of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding 17.9% product after chromatographic purification .
    Key Considerations : Solvent choice (e.g., alcohol vs. DMSO), catalyst selection (e.g., Cu(I)Br), and reaction time significantly impact yield.

Basic: How is this compound characterized structurally and analytically?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (e.g., δ 8.87 ppm for pyridine protons in CDCl₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., m/z 215 [M+H]+^+) .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., N–H stretches at ~3298 cm1^{-1}) .
    Validation : Cross-referencing spectral data with computational predictions or analogs (e.g., pyrazole-thiazole hybrids in ).

Basic: What preliminary biological activities have been reported for this compound?

Initial studies indicate:

  • Antibacterial Activity : Against Gram-positive bacteria, likely via inhibition of bacterial enzyme pathways .
  • Anxiolytic/Sedative Effects : Demonstrated in rodent models, possibly through modulation of GABAergic or serotonergic receptors .
    Screening Protocols : In vitro MIC assays for antibacterial activity; elevated plus maze or light-dark box tests for anxiolytic effects .

Advanced: How can synthetic yields be optimized for this compound?

Low yields (e.g., 17.9% in ) may be improved by:

  • Catalyst Optimization : Testing alternative catalysts (e.g., Pd/Cu bimetallic systems) or ligands to enhance coupling efficiency.
  • Solvent Screening : Polar aprotic solvents like DMF or acetonitrile may improve solubility of intermediates.
  • Reaction Kinetics : Monitoring progress via TLC or HPLC to identify optimal reaction termination points .
    Reference : highlights computational reaction path searches to predict high-yield conditions .

Advanced: How can structural derivatives be designed to enhance biological activity?

Derivatization strategies include:

  • Substitution on the Thiazole Ring : Introducing electron-withdrawing groups (e.g., –Cl, –NO₂) to enhance antibacterial potency .
  • Pyrazole Core Modifications : Adding morpholine or piperazine moieties to improve CNS penetration for anxiolytic applications .
    Methodology : Structure-activity relationship (SAR) studies guided by molecular docking against target proteins (e.g., bacterial dihydrofolate reductase) .

Advanced: How can computational methods streamline reaction design for this compound?

  • Quantum Chemical Calculations : Predict thermodynamic feasibility of reaction steps (e.g., transition state energies for cyclization) .
  • Machine Learning : Analyze historical reaction data to recommend optimal conditions (solvent, temperature) .
    Case Study : ICReDD’s workflow integrates computation, informatics, and experimentation to reduce trial-and-error synthesis .

Advanced: How to resolve contradictions in reported biological activity data?

If discrepancies arise (e.g., variable anxiolytic efficacy across studies):

  • Dose-Response Studies : Establish EC₅₀ values across multiple models (e.g., murine vs. primate).
  • Metabolite Analysis : Identify active metabolites via LC-MS to clarify mechanism .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm receptor involvement .

Advanced: What mechanistic studies are recommended to elucidate its antibacterial action?

Proposed approaches:

  • Enzyme Inhibition Assays : Test against bacterial enzymes (e.g., DNA gyrase, β-lactamases) .
  • Resistance Profiling : Serial passage experiments to assess mutation rates under selective pressure.
  • Molecular Dynamics Simulations : Model compound binding to target proteins (e.g., penicillin-binding proteins) .

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